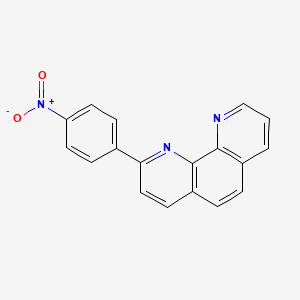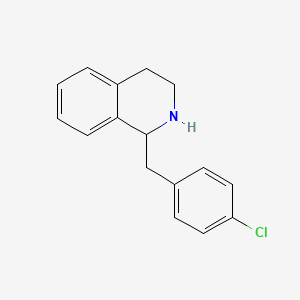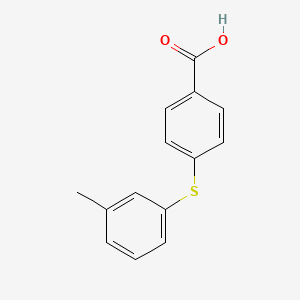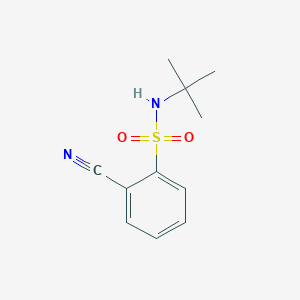![molecular formula C10H20N2O B14129809 Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- CAS No. 81403-70-5](/img/structure/B14129809.png)
Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- is a chemical compound with the molecular formula C10H20N2O. It is known for its unique structure, which includes a cyclopentane ring attached to a carboxamide group, and a propyl chain with a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- typically involves the reaction of cyclopentanecarboxylic acid with N-(3-aminopropyl)methylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-carbonyldiimidazole to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Scientific Research Applications
Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- can be compared with other similar compounds, such as:
N-[3-(4-methylphenyl)propyl]cyclopentanecarboxamide: This compound has a similar structure but with a 4-methylphenyl group instead of a methylamino group.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound contains a pyrazole ring and an amino group, making it structurally different but functionally similar in some reactions.
The uniqueness of Cyclopentanecarboxamide, N-[3-(methylamino)propyl]- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
81403-70-5 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-[3-(methylamino)propyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C10H20N2O/c1-11-7-4-8-12-10(13)9-5-2-3-6-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
CJFWEGQDNSOAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCNC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Hydroxy-3-iodophenyl)propan-2-yl]-2,6-diiodophenol](/img/structure/B14129739.png)






![3-[(2-methoxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14129785.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)



